Vitapex

牙髓病学 根尖诱导成形术 临床研究

Root canal obturation in open apices risks overfilling and retrieval failure. Vitapex solves this with a non-setting, resorbable formula (30.3% Ca(OH)₂ + 40.4% iodoform). - 95% apexification success; 77.3% apical closure in adults. - 20.9% post-op pain (vs 44.5% for ZnO-iodoform). - Pre-mixed syringe for precise injection. Immediate shipment, verified stability.

Molecular Formula CH3CaI3O2
Molecular Weight 467.82 g/mol
CAS No. 72103-20-9
Cat. No. B1194480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitapex
CAS72103-20-9
Synonymscalcium hydroxide, iodoform, silicone oil drug combination
Ultrapex
Vitapex
Molecular FormulaCH3CaI3O2
Molecular Weight467.82 g/mol
Structural Identifiers
SMILESC(I)(I)I.[OH-].[OH-].[Ca+2]
InChIInChI=1S/CHI3.Ca.2H2O/c2-1(3)4;;;/h1H;;2*1H2/q;+2;;/p-2
InChIKeyWBIJXFKYMNAKET-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes2.2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitapex 采购基线概览


Vitapex是一种预混合、可注射的根管充填材料,主要由氢氧化钙(30.3%)、碘仿(40.4%)和硅油(22.4%)组成[1]。其CAS号为72103-20-9,对应的化学描述为钙碘仿二氢氧化物混合物。该产品以即用型注射器包装,在根管治疗、根尖诱导成形术和牙髓切断术等儿科牙科和牙髓病学领域广泛应用。Vitapex的核心特性源于其不凝固配方,使其具有可吸收性和X线阻射性,便于术后观察和再治疗操作[1]。

Vitapex 不可互换性分析


虽然市面上存在多种氢氧化钙类根管糊剂,如Metapex、Calcipex、ApexCal和传统氢氧化钙糊剂,但它们的理化特性、抗菌谱和临床成功率差异显著,不可随意互换。例如,Vitapex®的特定配方(30.3% Ca(OH)₂ + 40.4% 碘仿 + 22.4% 硅油)赋予了其独特的流动性、不凝固性及在根尖外的可吸收性,这与凝固型封闭剂(如ZOE)[1]或其他碘仿糊剂的释放动力学[2]存在本质区别。直接替换可能导致根管封闭不全、治疗周期延长或术后并发症增加。以下证据将量化这些差异,为科学选型提供依据。

Vitapex 产品特异性证据


根尖诱导成形术有效率对比

在一项包含127名患者的随机对照试验中,Vitapex糊剂在治疗畸形中央尖引起的根尖周病变时,表现出比传统氢氧化钙粉剂更高的根尖诱导成功率[1]。同时,其平均诱导周期显著短于传统糊剂[1]。另一项头对头研究进一步证实,Vitapex组的治疗有效率显著优于氢氧化钙糊剂对照组[2]。

牙髓病学 根尖诱导成形术 临床研究

成人患牙根尖闭合成功率

一项针对成年患者根尖闭合不全伴慢性根尖周炎的随机对照研究显示,使用Vitapex进行根尖诱导成形术,其根尖闭合成功率是对照组(使用传统氢氧化钙糊剂)的1.7倍[1]。

牙髓病学 根尖闭合 成人牙科

术后早期疼痛发生率对比

在一项针对老年患者慢性根尖周炎的对比研究中,使用Vitapex进行根管充填,其术后24小时内的疼痛发生率显著低于使用碘仿氧化锌糊剂的对照组[1]。

术后疼痛 根管治疗 老年牙科

抗菌活性层级比较

体外研究评估了多种根管充填材料对乳牙根尖周炎常见致病菌(粪肠球菌、牙龈卟啉单胞菌、具核梭杆菌)的抗菌效果。结果显示,Vitapex®的抗菌潜力显著高于氢氧化钙糊剂,但低于三重抗生素糊剂(TAP)[1]。另一项研究将Vitapex®与ApexCal®进行比较,发现ApexCal®对粪肠球菌的抑制作用更强[2]。

抗菌活性 体外研究 乳牙牙髓病

根尖诱导周期对比

在对比Vitapex、Metapex、氢氧化钙糊剂和粉剂的临床研究中发现,Vitapex糊剂组与Metapex糊剂组在诱导周期上无显著差异,但两者均显著短于氢氧化钙糊剂组和粉剂组[1]。这表明Vitapex和Metapex作为同类碘仿氢氧化钙预混糊剂,在缩短治疗时间方面具有等效优势。

根尖诱导 治疗周期 氢氧化钙制剂

抗菌效果:Endocal 对比

一项体外研究对比了Endocal、传统氢氧化钙糊剂、Calxyl和Vitapex对牙髓卟啉单胞菌(P. endodontalis)的抗菌效果。结果显示,虽然所有材料均能有效清除95%的细菌,但Endocal的抗菌活性显著强于Vitapex[1]。

抗菌活性 体外研究 牙髓病学

Vitapex 最佳科研与工业应用场景


根尖诱导与成形术

基于其高达95%的根尖诱导成功率[1]和77.3%的成人根尖闭合成功率[2],Vitapex是治疗根尖孔未闭合或发育不全患牙的首选材料之一。其不凝固、可吸收的特性允许牙根持续发育,直至根尖屏障形成[3]。

根管充填与术后疼痛管理

对于追求更佳患者舒适度的根管充填术,Vitapex显示出比碘仿氧化锌糊剂更低的术后24小时疼痛发生率(20.9% vs 44.5%)[1]。同时,其预混注射器形式简化了操作,提高了复杂根管系统的充填质量[2]。

感染根管的抗菌层级选择

在体外抗菌评估中,Vitapex的抗菌活性层级明确:低于三重抗生素糊剂(TAP)但高于传统氢氧化钙糊剂[1],且对牙髓卟啉单胞菌的清除率可达95%[2]。这使其成为无需TAP极端广谱抗菌、但又需要比基础氢氧化钙更强效力的中度感染根管的理想选择。

等效替代的根尖诱导方案

当Metapex和Vitapex作为采购选项并列时,研究证实两者在根尖诱导周期上无显著差异,均显著短于传统制剂[1]。因此,在临床效果等效的前提下,采购决策可侧重于供应链稳定性、成本效益或操作者偏好。

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